molecular formula C21H24O7 B8107663 8-epidiosbulbin E acetate

8-epidiosbulbin E acetate

Cat. No.: B8107663
M. Wt: 388.4 g/mol
InChI Key: DYSOIAQEKRDXRB-LKMUTLMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-epidiosbulbin E acetate is a complex organic molecule characterized by its unique tetracyclic structure and the presence of a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-epidiosbulbin E acetate typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the furan ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-epidiosbulbin E acetate: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl groups in the tetracyclic core can be reduced to alcohols.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

8-epidiosbulbin E acetate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-epidiosbulbin E acetate involves its interaction with specific molecular targets and pathways. The furan ring and tetracyclic core may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.

Properties

IUPAC Name

[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15-,16-,17-,18+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSOIAQEKRDXRB-LKMUTLMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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